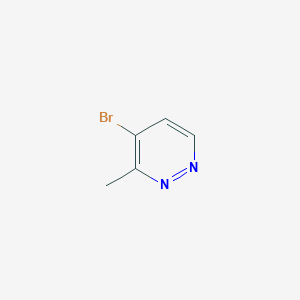
4-Bromo-3-methylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-methylpyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 4 and a methyl group at position 3 distinguishes this compound. Pyridazines are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylpyridazine typically involves the bromination of 3-methylpyridazine. One common method includes the reaction of 3-methylpyridazine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: For industrial-scale production, the process involves the use of 3-methylpyridazine as the starting material, which is then subjected to bromination using bromine or other brominating agents. The reaction is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 4-Bromo-3-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted pyridazines, which can be further functionalized for specific applications.
科学的研究の応用
4-Bromo-3-methylpyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 4-Bromo-3-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
3-Bromo-4-methylpyridazine: Similar structure but with different substitution pattern.
4-Chloro-3-methylpyridazine: Chlorine atom instead of bromine.
4-Bromo-3-ethylpyridazine: Ethyl group instead of methyl group.
Uniqueness: 4-Bromo-3-methylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at position 4 and the methyl group at position 3 allows for selective reactions and interactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C5H5BrN2 |
|---|---|
分子量 |
173.01 g/mol |
IUPAC名 |
4-bromo-3-methylpyridazine |
InChI |
InChI=1S/C5H5BrN2/c1-4-5(6)2-3-7-8-4/h2-3H,1H3 |
InChIキー |
YCSDPOLIWCENQL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B15055995.png)
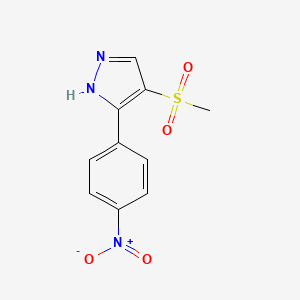

![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine](/img/structure/B15056008.png)
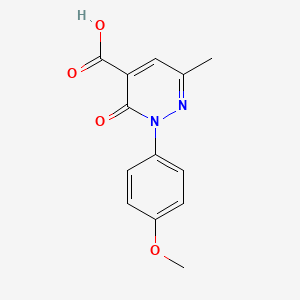
![8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15056036.png)
![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)
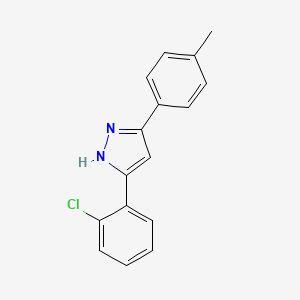

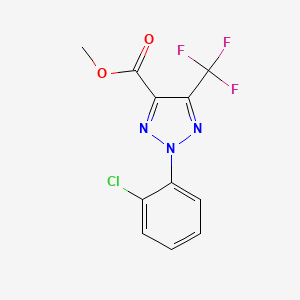
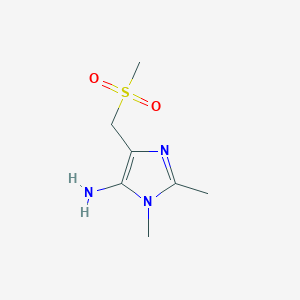
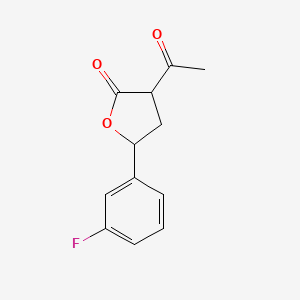
![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)
![Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15056077.png)
